1-Isobutylindoline-3-carbaldehyde
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Overview
Description
1-Isobutylindoline-3-carbaldehyde is a chemical compound with the molecular formula C13H17NO and a molecular weight of 203.28 g/mol . It belongs to the indole family, which is known for its significant role in natural products and pharmaceuticals. This compound is characterized by an indoline core with an isobutyl group at the 1-position and an aldehyde group at the 3-position.
Preparation Methods
The synthesis of 1-Isobutylindoline-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where hydrazines react with ketones or aldehydes in the presence of an acid catalyst . For industrial production, the process may involve bulk custom synthesis and procurement, ensuring high purity and yield .
Chemical Reactions Analysis
1-Isobutylindoline-3-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The indoline core can undergo electrophilic substitution reactions, particularly at the 2-position.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted indoline derivatives .
Scientific Research Applications
1-Isobutylindoline-3-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Isobutylindoline-3-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, indole derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The aldehyde group can form Schiff bases with amines, which are important intermediates in many biochemical processes .
Comparison with Similar Compounds
1-Isobutylindoline-3-carbaldehyde can be compared with other indole derivatives, such as:
1H-Indole-3-carbaldehyde: Similar in structure but lacks the isobutyl group, making it less hydrophobic.
Indole-3-acetic acid: A plant hormone with a carboxylic acid group instead of an aldehyde group, leading to different biological activities.
Indole-3-carboxaldehyde: Similar to this compound but without the isobutyl group, affecting its reactivity and solubility.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H17NO |
---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
1-(2-methylpropyl)-2,3-dihydroindole-3-carbaldehyde |
InChI |
InChI=1S/C13H17NO/c1-10(2)7-14-8-11(9-15)12-5-3-4-6-13(12)14/h3-6,9-11H,7-8H2,1-2H3 |
InChI Key |
HSNDWIKKSUZZDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CC(C2=CC=CC=C21)C=O |
Origin of Product |
United States |
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